tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a Boc (tert-butoxycarbonyl) protecting group, and a hydroxyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.
Boc Protection: The Boc protecting group is introduced to protect the amine functionality of the piperazine ring. This is typically achieved using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(5R,7R)-4-(4-Boc-1-piperazinyl)-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-amine: Similar structure but with an amine group instead of a hydroxyl group.
(5R,7R)-4-(4-Boc-1-piperazinyl)-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H26N4O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-12,22H,5-9H2,1-4H3 |
InChI Key |
FJZNFQTYLHVIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.